

Synthesis of 2-Bromo-3-methoxybenzaldehyde from 3-hydroxybenzaldehyde

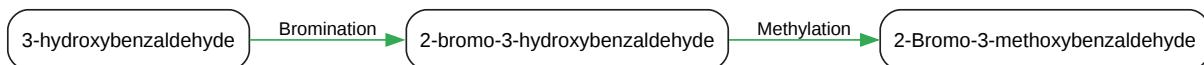
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzaldehyde

Cat. No.: B1279745

[Get Quote](#)


Synthesis of 2-Bromo-3-methoxybenzaldehyde: A Technical Guide

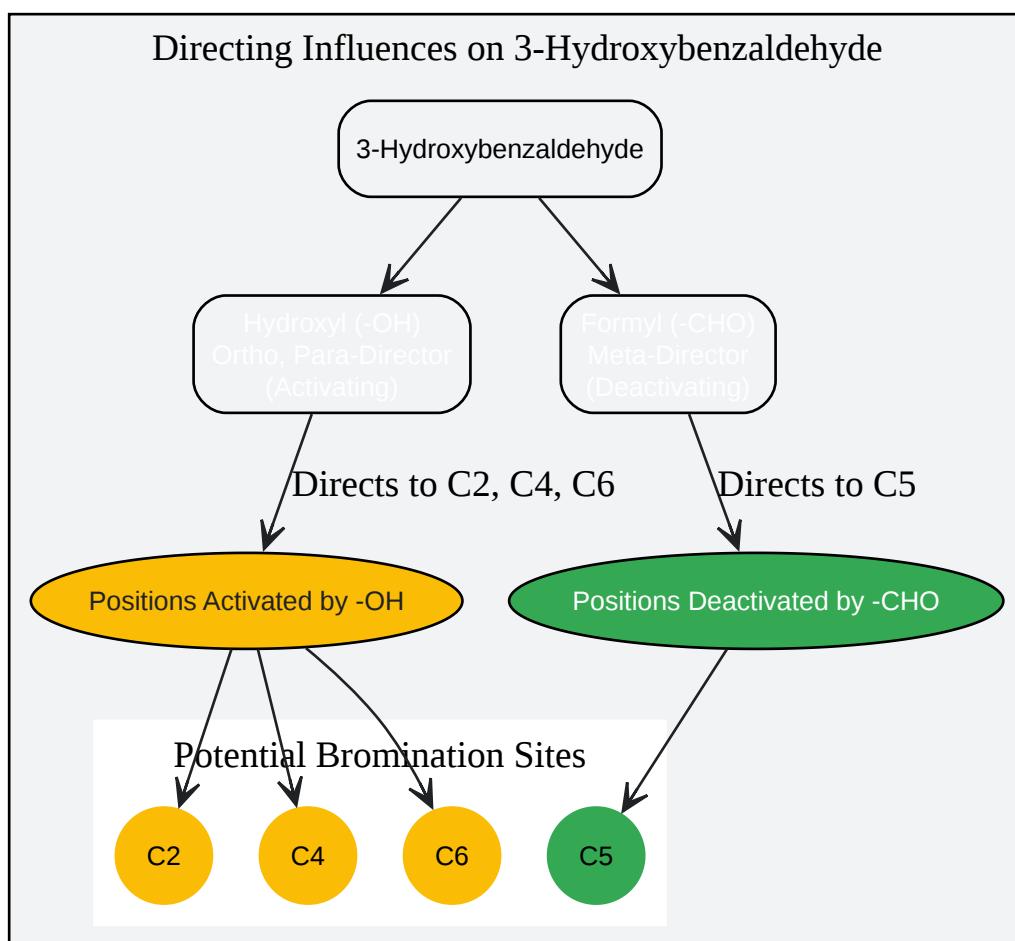
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-3-methoxybenzaldehyde**, a valuable building block in medicinal chemistry and drug development, starting from 3-hydroxybenzaldehyde. The synthesis involves a two-step process: the regioselective bromination of the aromatic ring followed by the methylation of the hydroxyl group. This guide provides detailed experimental protocols, quantitative data, and safety information essential for the successful and safe execution of this synthetic route.

Synthetic Pathway Overview

The synthesis of **2-Bromo-3-methoxybenzaldehyde** from 3-hydroxybenzaldehyde proceeds through the intermediate 2-bromo-3-hydroxybenzaldehyde. The overall transformation is depicted below:

[Click to download full resolution via product page](#)


Caption: Overall synthetic route.

Step 1: Bromination of 3-hydroxybenzaldehyde

The initial step involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. The regioselectivity of this reaction is crucial and is directed by the activating ortho-, para-directing hydroxyl group and the deactivating meta-directing formyl group. The protocol described here favors the formation of the desired 2-bromo-3-hydroxybenzaldehyde isomer.

Regioselectivity of Bromination

The hydroxyl group (-OH) is a strongly activating, ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the formyl group (-CHO) is a deactivating, meta-director, withdrawing electron density from the ring. The directing effects of these two substituents on the possible positions for electrophilic attack are summarized below.

[Click to download full resolution via product page](#)

Caption: Directing effects in the bromination of 3-hydroxybenzaldehyde.

The reaction conditions outlined in the following protocol have been established to favor substitution at the C2 position, which is ortho to the strongly activating hydroxyl group.[1]

Experimental Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde

This protocol is adapted from established literature procedures.[1][2]

Materials:

- 3-hydroxybenzaldehyde
- Iron powder
- Sodium acetate
- Glacial acetic acid
- Bromine
- Dichloromethane
- Anhydrous sodium sulfate
- Ice

Equipment:

- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Heating mantle or water bath

- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- In a round-bottom flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in 40 mL of glacial acetic acid.[2]
- Gently warm the suspension with stirring until a clear solution is formed.[1]
- Cool the solution to room temperature.
- Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[2]
- After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.[2]
- Upon completion of the reaction, pour the mixture into ice water and extract with dichloromethane (3 x 50 mL).[2]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
- Recrystallize the crude product from dichloromethane to afford 2-bromo-3-hydroxybenzaldehyde.[2]

Quantitative Data: Bromination

Parameter	Value	Reference
Yield	28-44%	[2]
Appearance	Yellowish solid	[2]
¹ H NMR (400 MHz, DMSO-d6)	δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H)	[2]

Step 2: Methylation of 2-bromo-3-hydroxybenzaldehyde

The second step is the O-methylation of the phenolic hydroxyl group of 2-bromo-3-hydroxybenzaldehyde to yield the final product, **2-Bromo-3-methoxybenzaldehyde**. A common and effective method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the phenol followed by nucleophilic attack on a methylating agent.

Experimental Protocol: Synthesis of 2-Bromo-3-methoxybenzaldehyde

This protocol is based on a general procedure for the methylation of substituted phenols.[\[3\]](#)

Materials:

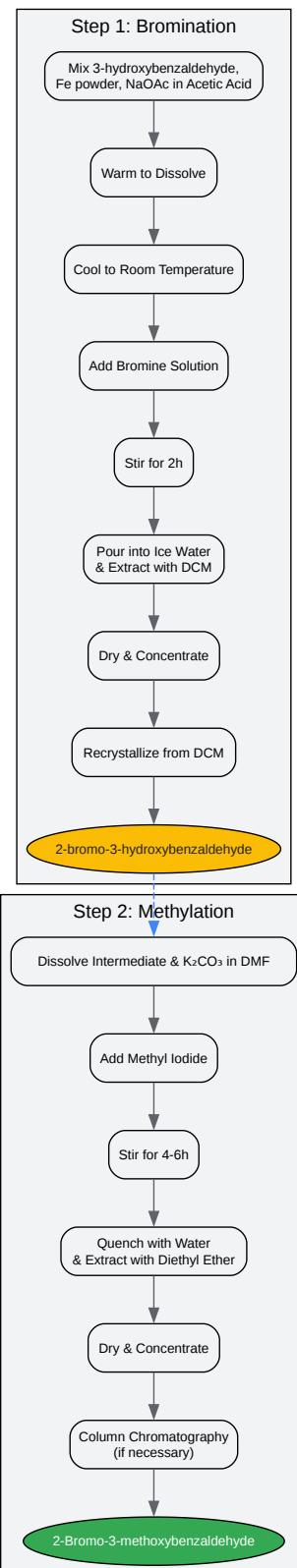
- 2-bromo-3-hydroxybenzaldehyde
- Potassium carbonate (anhydrous)
- Methyl iodide
- N,N-Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Water
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask
- Stirring apparatus
- Condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2-bromo-3-hydroxybenzaldehyde (1.0 g, 4.97 mmol) in dry DMF (20 mL) in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (0.82 g, 5.97 mmol).
- Stir the suspension at room temperature for 15 minutes.
- Add methyl iodide (0.89 g, 0.39 mL, 6.21 mmol) dropwise to the mixture.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the addition of water.
- Extract the aqueous mixture with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (hexane/ethyl acetate) if necessary.


Quantitative and Spectroscopic Data: Methylation

While specific experimental data for the yield of this particular methylation is not readily available in the cited literature, analogous Williamson ether syntheses with similar substrates report yields typically in the range of 85-95%. The expected analytical data for the final product is as follows:

Parameter	Predicted Value
Appearance	Solid
¹³ C NMR	Predicted shifts include: δ ~190 (C=O), ~158 (C-OCH ₃), ~115 (C-Br), aromatic signals between 110-140 ppm, and a methoxy signal around 56 ppm.
¹ H NMR	Predicted shifts include: δ ~10.3 (s, 1H, CHO), aromatic protons between 7.0-7.8 ppm, and a methoxy singlet around 3.9 ppm.
IR (cm ⁻¹)	~1690 (C=O stretch), ~1250 (C-O-C stretch), C-H aromatic and aliphatic stretches.
Mass Spec (m/z)	Molecular ion peak corresponding to C ₈ H ₇ BrO ₂ .

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of **2-Bromo-3-methoxybenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step synthesis.

Safety Precautions

Bromine:

- **Hazards:** Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns to skin and eyes and is toxic upon inhalation.
- **Handling:** Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), chemical splash goggles, a face shield, and a lab coat.^[4] Have a neutralizing agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of spills.

Methyl Iodide and Dimethyl Sulfate (as an alternative methylating agent):

- **Hazards:** Both are highly toxic, carcinogenic, and volatile. They are readily absorbed through the skin and can cause severe health effects.
- **Handling:** Handle these reagents with extreme caution in a fume hood. Use appropriate PPE, including double gloving (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat. Avoid inhalation and skin contact at all costs. Unused reagents should be quenched properly according to established laboratory procedures (e.g., with a solution of ammonia or sodium hydroxide).

General Precautions:

- Conduct a thorough risk assessment before starting any chemical synthesis.
- Be familiar with the location and use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
- Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]
- 2. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis of 2-Bromo-3-methoxybenzaldehyde from 3-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279745#synthesis-of-2-bromo-3-methoxybenzaldehyde-from-3-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com